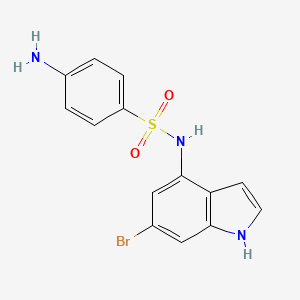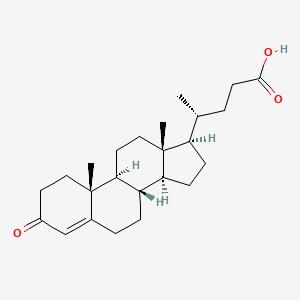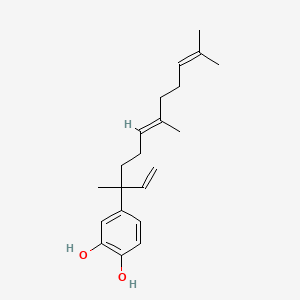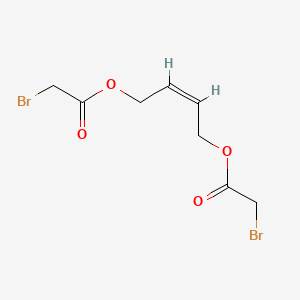
Chaetochromin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chaetochromin is a naturally occurring compound isolated from fungi of the genus Chaetomium. It is a bis-naphtho-γ-pyrone, a type of aromatic polyketide. This compound has garnered significant attention due to its diverse biological activities, including antidiabetic, antimicrobial, and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chaetochromin can be synthesized through a series of complex organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Chaetomium species under controlled conditions. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the fungal biomass using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chaetochromin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chaetochromin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bis-naphtho-γ-pyrones and their derivatives.
Medicine: Its antidiabetic properties have been explored for developing new treatments for diabetes.
Industry: this compound’s cytotoxic properties are being investigated for potential use in cancer therapy.
Wirkmechanismus
Chaetochromin exerts its effects through various molecular targets and pathways:
Insulin Receptor Agonist: this compound binds to the insulin receptor, activating the receptor and mimicking the effects of insulin.
Antimicrobial Activity: this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Cytotoxic Effects: this compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Chaetochromin is part of a group of compounds known as bis-naphtho-γ-pyrones. Similar compounds include:
Isothis compound A2: Exhibits antimicrobial and immunological activities.
This compound B: Shares similar biological activities but differs in its stereochemistry.
Asperpyrone: Another bis-naphtho-γ-pyrone with distinct biological activities.
Uniqueness: this compound’s unique combination of antidiabetic, antimicrobial, and cytotoxic properties sets it apart from other bis-naphtho-γ-pyrones. Its ability to act as an insulin receptor agonist is particularly noteworthy, making it a promising candidate for diabetes treatment .
Eigenschaften
CAS-Nummer |
75514-37-3 |
|---|---|
Molekularformel |
C30H26O10 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
RHNVLFNWDGWACV-DDHJBXDOSA-N |
SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C |
Kanonische SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Synonyme |
chaetochromin chaetochromin A chaetochromin B chaetochromin D chaetochromin, stereoisome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5S)-5-(chloromethyl)-4-[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1236039.png)
![(1S,3R,6R,9R,12S,16R)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione](/img/structure/B1236041.png)

![4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B1236045.png)


![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)

![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)

![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)


